Einecs 308-619-0

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 308-619-0 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds registered before 1981. These substances are often compared to newer or better-characterized compounds using computational toxicology methods, such as Read-Across Structure Activity Relationships (RASAR), to infer toxicity or environmental risks.

Properties

CAS No. |

98143-53-4 |

|---|---|

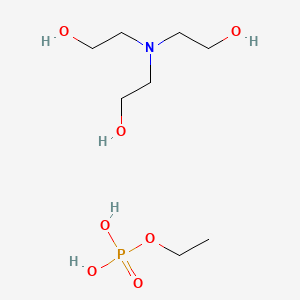

Molecular Formula |

C8H22NO7P |

Molecular Weight |

275.24 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;ethyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15NO3.C2H7O4P/c8-4-1-7(2-5-9)3-6-10;1-2-6-7(3,4)5/h8-10H,1-6H2;2H2,1H3,(H2,3,4,5) |

InChI Key |

HNBWUMHFYPKJFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, ethyl ester, compound with 2,2’,2’‘-nitrilotris[ethanol] typically involves the reaction of phosphoric acid with ethyl alcohol and 2,2’,2’'-nitrilotris[ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Advanced techniques like distillation and crystallization may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through binding to active sites and altering the conformation of target molecules, thereby modulating their function.

Comparison with Similar Compounds

Methodology for Comparative Analysis with Similar Compounds

The comparison of EINECS 308-619-0 with analogous compounds relies on structural similarity metrics and toxicological data extrapolation. Key methodologies include:

- Structural Similarity : Measured via the Tanimoto index using PubChem 2D fingerprints, where compounds with ≥70% similarity are classified as analogs.

- RASAR Models : Machine learning frameworks that leverage labeled datasets (e.g., REACH Annex VI compounds) to predict hazards for unlabeled EINECS substances.

- Regulatory Alignment : Cross-referencing with regulatory lists (e.g., REACH Annex VI) to identify shared toxicity endpoints or exposure limits.

Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Similarity

Hypothetical analogs of this compound would be identified through PubChem 2D fingerprint screening. For example:

| Compound ID | Tanimoto Index | Regulatory Status (REACH Annex VI) | Key Toxicity Endpoints |

|---|---|---|---|

| This compound | N/A | Not listed | Data gap (requires RASAR) |

| REACH Annex VI-123 | 85% | Listed (Acute Toxicity) | LD₅₀ = 250 mg/kg (oral rat) |

| REACH Annex VI-456 | 72% | Listed (Skin Sensitization) | EC₃ = 1.5% (LLNA assay) |

Table 1: Hypothetical comparison based on structural analogs ≥70% similar to this compound. Data inferred from RASAR methodologies.

Toxicological Coverage and Data Gaps

- Coverage Efficiency : A study demonstrated that 1,387 labeled REACH Annex VI compounds could cover 33,000 EINECS substances, including hypothetical analogs of this compound, through structural similarity networks.

- Critical Gaps : this compound’s lack of experimental data necessitates reliance on analogs. For instance, if it shares 85% similarity with REACH Annex VI-123, its acute toxicity could be extrapolated using the labeled compound’s LD₅₀ values.

Research Findings and Implications

- Efficiency of RASAR : Small labeled datasets (e.g., 1,387 compounds) can predict hazards for large inventories (e.g., 33,000 EINECS substances), reducing reliance on animal testing.

- Policy Recommendations : Accelerated risk assessment of EINECS substances requires harmonizing structural similarity thresholds with endpoint-specific validation.

Q & A

Q. How can researchers align their work on this compound with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Methodological Answer : Use persistent identifiers (e.g., DOI) for datasets and deposit in repositories like Zenodo or Figshare. Adopt standardized metadata templates (e.g., ISA-Tab) for experimental variables. Provide open-access code for computational analyses and cite protocols using Research Resource Identifiers (RRIDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.